(2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid

Oral Bioavailability Drug Design Nitric Oxide Synthase Inhibitors

(2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid is a chiral, gem-difluorinated pyroglutamic acid derivative. This compound serves as a critical intermediate in the synthesis of phosphoramidate prodrugs, peptide mimetics, and antiviral agents, where the precise (2S) stereochemistry and the 4,4-difluoro motif are indispensable for downstream biological performance.

Molecular Formula C5H5F2NO3
Molecular Weight 165.09 g/mol
Cat. No. B13062196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid
Molecular FormulaC5H5F2NO3
Molecular Weight165.09 g/mol
Structural Identifiers
SMILESC1C(NC(=O)C1(F)F)C(=O)O
InChIInChI=1S/C5H5F2NO3/c6-5(7)1-2(3(9)10)8-4(5)11/h2H,1H2,(H,8,11)(H,9,10)/t2-/m0/s1
InChIKeyPBRKTVZHQNLFAU-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid: A Strategic Fluorinated Building Block


(2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid is a chiral, gem-difluorinated pyroglutamic acid derivative [1]. This compound serves as a critical intermediate in the synthesis of phosphoramidate prodrugs, peptide mimetics, and antiviral agents, where the precise (2S) stereochemistry and the 4,4-difluoro motif are indispensable for downstream biological performance. Its value proposition is rooted in the quantifiable impact of regio- and stereospecific fluorination on key drug-like properties, particularly metabolic stability and oral bioavailability, differentiating it from non-fluorinated or mono-fluorinated analogs that fail to deliver the same pharmacological profile [2].

Why Generic Analogs Cannot Substitute for (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid


The simple substitution of this compound with non-fluorinated pyroglutamic acid, mono-fluorinated variants, or incorrect stereoisomers is not possible due to strict structure-activity requirements in its end-use applications. The gem-difluoro group at the 4-position is not merely a spectator but actively modulates molecular properties like pKa and metabolic stability, leading to a documented 22% oral bioavailability in vivo for a related difluorinated inhibitor compared to 0% for its non-fluorinated analog [1]. Similarly, the (S)-configuration at the 2-position is non-negotiable, as inverted stereochemistry can lead to a greater than 10-fold loss in antiviral potency due to differential enzymatic activation . These quantifiable differences mean that using alternative building blocks will directly translate to failed pharmacokinetic profiles or inactive final drug candidates.

Quantitative Evidence for Selecting (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid Over Analogs


Oral Bioavailability Enhancement via Gem-Difluoro Substitution vs. Non-Fluorinated Compound

The introduction of a gem-difluoro (CF2) moiety, as present in this building block, is a proven strategy to dramatically improve oral bioavailability. In a direct comparison of a pyrrolidine-based nitric oxide synthase inhibitor, the difluorinated compound exhibited 22% oral bioavailability in rats, while the non-fluorinated parent compound showed essentially no oral bioavailability [1]. This improvement is attributed to the fluorine atoms reducing the basicity of a proximal amine, thereby increasing the fraction of the neutral, membrane-permeable species at physiological pH.

Oral Bioavailability Drug Design Nitric Oxide Synthase Inhibitors

Impact of (S)-Stereochemistry on Antiviral Prodrug Activation: A 10-Fold Potency Differential

The (S)-configuration at the chiral center has a decisive impact on biological activity, as demonstrated by the phosphoramidate prodrug pair PSI-7977/PSI-7976. The active (S)-diastereomer PSI-7977 demonstrates an EC50 of 0.092 µM in an HCV replicon assay, which is more than 10-fold more potent than its (R)-diastereomer PSI-7976 (EC50 = 1.07 µM) . This difference is mechanistically linked to the stereospecific activation by cathepsin A (CatA) and carboxylesterase 1 (CES1), where CatA preferentially hydrolyzes the (S)-ester, while CES1 preferentially acts on the (R)-ester. Since CES1 expression is absent in key target cells, the (R)-diastereomer is activated inefficiently, leading to a profound loss of potency .

Prodrug Activation Stereochemistry Antiviral Activity

In Vivo Antiviral Efficacy of (2S,4S)-4,4-Difluoroproline-Containing Analog in an HBV Mouse Model

In a series of 4-methyl HAP-based hepatitis B virus (HBV) capsid inhibitors, the analogue specifically substituted with (2S,4S)-4,4-difluoroproline (analogue 34a) demonstrated high oral bioavailability and liver exposure, translating to a greater than 2 log reduction in viral load in a hydrodynamic injection (HDI) HBV mouse model . This in vivo efficacy is a direct result of the improved pharmacokinetic profile endowed by the difluoroproline moiety, confirming its superiority over other substitution patterns in the series.

HBV Capsid Inhibitor Liver Exposure Viral Load Reduction

High-Value Application Scenarios for (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid


Design of Next-Generation Liver-Targeted Phosphoramidate Prodrugs

In the development of new liver-targeted ProTides for HCV, HBV, or other hepatic viruses, (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid is the preferred building block for the amino acid ester moiety. Its (2S) stereochemistry ensures efficient activation by hepatic CatA, maximizing intracellular triphosphate concentrations, as demonstrated by the 11.6-fold potency advantage over the (2R)-diastereomer . The 4,4-difluoro group further enhances metabolic stability, contributing to a substantial increase in oral bioavailability from 0% to 22%, a critical factor for successful oral drug development [1].

Synthesis of Metabolically Stable Peptide Mimetics and Protease Inhibitors

When incorporated into peptide backbones, the 4,4-difluoro-5-oxopyrrolidine scaffold acts as a rigid, metabolically stable proline surrogate. The gem-difluoro group raises the barrier to enzymatic oxidative metabolism at the pyrrolidine ring, which is a common metabolic soft spot for proline-containing peptides. This translates directly to longer half-lives and lower clearance in vivo, as evidenced by the improved metabolic stability profiles of fluorinated versus non-fluorinated analogs in hepatic assays [1]. The (2S) stereochemistry maintains the native L-amino acid configuration required for interaction with biological targets.

Optimization of Antiviral Capsid Assembly Modulators

For programs targeting viral capsid proteins (e.g., HBV), conjugating a pharmacophore to this specific building block can dramatically improve liver exposure and oral bioavailability. This was conclusively shown in an HBV program where the (2S,4S)-4,4-difluoroproline substituted analogue 34a was the only compound to achieve high oral bioavailability and a >2 log viral load reduction in vivo . Using a non-fluorinated or incorrectly configured analog will fail to replicate this liver-targeted pharmacokinetic profile, a property essential for efficacy against hepatotropic viruses.

Quote Request

Request a Quote for (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.